Ethyl 3-bromo-4-iodobenzoate
CAS No.: 386267-31-8
Cat. No.: VC2477294
Molecular Formula: C9H8BrIO2
Molecular Weight: 354.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 386267-31-8 |
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Molecular Formula | C9H8BrIO2 |
Molecular Weight | 354.97 g/mol |
IUPAC Name | ethyl 3-bromo-4-iodobenzoate |
Standard InChI | InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 |
Standard InChI Key | LNDNOULYVIEUBZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=C(C=C1)I)Br |
Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)I)Br |
Introduction
Basic Identification and Characterization
Ethyl 3-bromo-4-iodobenzoate is an organohalogen compound containing a benzoate core with specific halogen substitution patterns. This compound features bromine at the 3-position and iodine at the 4-position of the benzene ring, along with an ethyl ester group. The presence of two different halogen atoms offers distinct reactivity patterns that make this compound valuable in various chemical transformations and applications.
Identification Parameters
The compound is uniquely identified through several standardized parameters as detailed in Table 1, providing essential reference information for researchers and chemists.
Table 1: Identification Parameters of Ethyl 3-bromo-4-iodobenzoate
Parameter | Value |
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CAS Number | 386267-31-8 |
MDL Number | MFCD11520423 |
IUPAC Name | ethyl 3-bromo-4-iodobenzoate |
PubChem CID | 23245047 |
InChI | InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 |
InChIKey | LNDNOULYVIEUBZ-UHFFFAOYSA-N |
This compound was initially registered in scientific databases around 2007, with continued updates to its characterization data, with the most recent modifications recorded in April 2025 . This ongoing documentation reflects the compound's relevance in contemporary chemical research.
Physical and Chemical Properties
Molecular Structure and Composition
The molecular structure of ethyl 3-bromo-4-iodobenzoate consists of a benzene ring with specific substitution patterns that contribute to its chemical behavior and applications. These structural features are summarized in Table 2.
Table 2: Structural and Compositional Properties
Property | Value |
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Molecular Formula | C9H8BrIO2 |
Molecular Weight | 354.97 g/mol |
Exact Mass | 353.87524 Da |
Structure Type | Halogenated aromatic ester |
SMILES Notation | O=C(OCC)C1=CC=C(I)C(Br)=C1 |
The compound's structure features a benzene ring with an ethyl ester group at position 1, bromine at position 3, and iodine at position 4. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity profile .
Physical Properties and Characteristics
Ethyl 3-bromo-4-iodobenzoate exists as a crystalline solid under standard conditions. Its computed and experimentally determined properties are valuable for researchers considering its application in various contexts, as outlined in Table 3.
Table 3: Physical and Computed Properties
The lipophilicity value (XLogP3-AA of 3.5) indicates moderate lipophilicity, suggesting potential applications in drug development where membrane permeability is a consideration . The absence of hydrogen bond donors and presence of two hydrogen bond acceptors further defines its interaction potential with biological systems.
Synthesis and Production Methods
Synthetic Routes
Applications and Research Importance
Organic Synthesis Applications
Ethyl 3-bromo-4-iodobenzoate serves as a valuable building block in organic synthesis due to its distinctive halogen substitution pattern. The differential reactivity of bromine and iodine provides opportunities for selective transformations:
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Selective coupling reactions (e.g., Suzuki, Sonogashira, Negishi) utilizing the greater reactivity of the iodo substituent
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Sequential functionalization to create complex molecular architectures
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Scaffold for the synthesis of specialized pharmaceutical intermediates
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Starting material for the creation of functionalized benzoic acid derivatives
The presence of two different halogen atoms with different reactivity profiles makes this compound particularly useful for stepwise functionalization, allowing chemists to introduce different groups at each position in a controlled manner.
Pharmaceutical Research Applications
In pharmaceutical research, ethyl 3-bromo-4-iodobenzoate has potential applications based on its structural features:
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The halogen substituents may enhance binding affinity to biological targets through halogen bonding interactions
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The compound serves as a precursor for pharmaceutically relevant molecules
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Its potential use in radiolabeling studies due to the presence of iodine
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Applications in structure-activity relationship studies due to the specific electronic and steric effects of the halogen substituents
These applications leverage the unique properties conferred by the specific arrangement of functional groups within the molecule.
Chemical Reactivity
The reactivity of ethyl 3-bromo-4-iodobenzoate is largely determined by the presence of its functional groups:
These reactivity patterns make ethyl 3-bromo-4-iodobenzoate a versatile reagent in organic synthesis, particularly for the construction of complexly substituted aromatic compounds.
Parameter | Classification/Recommendation |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Skin irritation, eye irritation, respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fumes, IF IN EYES: Rinse cautiously with water) |
Storage Recommendations | Keep in dark place, sealed in dry conditions, 2-8°C |
Based on these classifications, the compound should be handled with appropriate personal protective equipment in a well-ventilated environment to minimize exposure risks .
Related Compounds and Structural Analogs
Several structurally related compounds share similar features with ethyl 3-bromo-4-iodobenzoate, each with unique substitution patterns that might be useful for comparative studies or alternative applications:
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Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS: 251477-23-3) - Features an additional hydroxyl group
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Ethyl 4-amino-3-bromo-5-iodobenzoate (CAS: 437707-51-2) - Contains an amino group that significantly alters electronic properties
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Ethyl 3-bromo-2-iodobenzoate (CAS: 450412-26-7) - Presents a different positional isomer with altered reactivity
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Ethyl 3-bromo-4-chloro-5-iodobenzoate (CAS: 1499292-12-4) - Contains three halogen substituents
These related compounds offer alternative reactivity profiles and potentially complementary applications in synthetic chemistry and pharmaceutical research.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of ethyl 3-bromo-4-iodobenzoate. While detailed spectroscopic data was limited in the search results, the compound has been characterized using various analytical techniques:
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Mass Spectrometry (GC-MS) - Data available through standard databases
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Nuclear Magnetic Resonance (NMR) Spectroscopy - Essential for confirming structure and purity
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Infrared Spectroscopy - Useful for identifying functional groups and confirming the presence of the ester carbonyl
These analytical techniques collectively provide definitive confirmation of the compound's structure and purity, essential for research applications requiring high confidence in material identity.
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